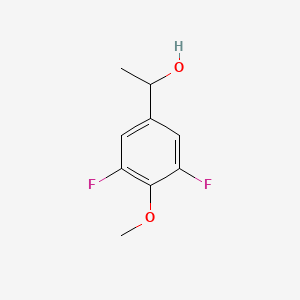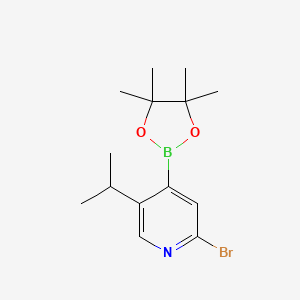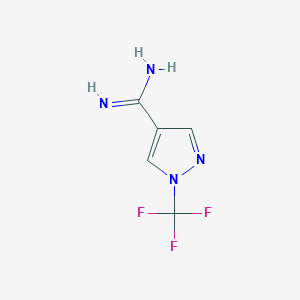
1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group (-CF3) attached to the pyrazole ring significantly influences the compound’s chemical properties, making it an important molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Applications De Recherche Scientifique
1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction often involves the inhibition of enzyme activity by blocking the active site or altering the enzyme’s conformation . The compound’s effects on molecular pathways are still under investigation, but it is known to influence pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
- 1-(Trifluoromethyl)-1H-pyrazole-3-carboximidamide
- 1-(Trifluoromethyl)-1H-pyrazole-5-carboximidamide
- 1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide
Comparison: 1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits higher stability and a broader range of applications in scientific research .
Propriétés
Formule moléculaire |
C5H5F3N4 |
|---|---|
Poids moléculaire |
178.12 g/mol |
Nom IUPAC |
1-(trifluoromethyl)pyrazole-4-carboximidamide |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)12-2-3(1-11-12)4(9)10/h1-2H,(H3,9,10) |
Clé InChI |
XCYVCJGRKXRHSC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1C(F)(F)F)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


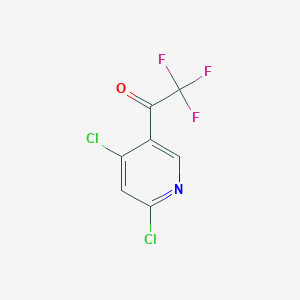
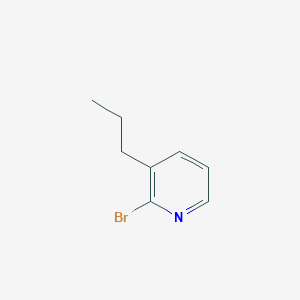
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12966481.png)


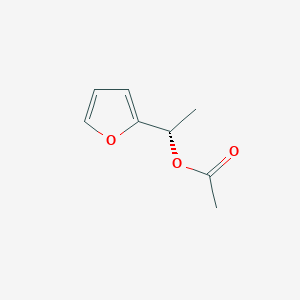
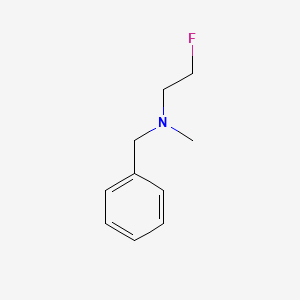
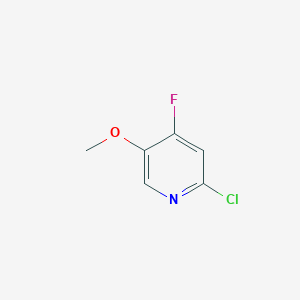
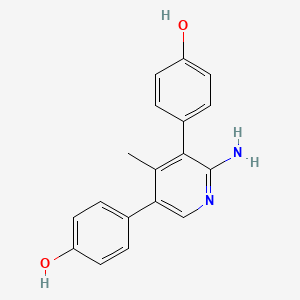
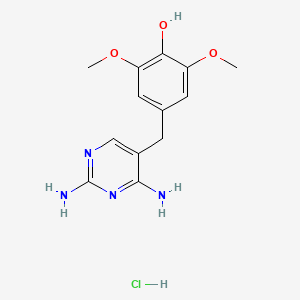
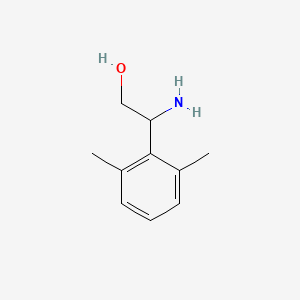
![6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B12966537.png)
